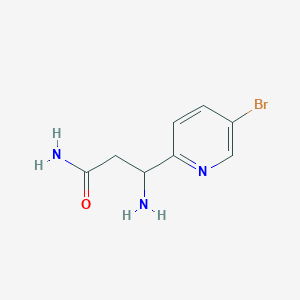

3-Amino-3-(5-bromopyridin-2-YL)propanamide

Description

Significance within Contemporary Chemical Synthesis and Discovery

The bromine atom on the pyridine (B92270) ring is of particular synthetic utility. It serves as a versatile chemical handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents at this position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon-bromine bond, facilitating these transformations.

The aminopropanamide side chain further enhances the molecule's utility. The primary amine and the amide group provide additional points for functionalization and can participate in hydrogen bonding interactions, which are critical for molecular recognition at enzyme active sites or protein-protein interfaces. Amide bonds form the backbone of peptides and proteins and are a cornerstone of many synthetic polymers and materials.

Interdisciplinary Research Trajectories in Amide and Pyridine Chemistry

The combination of amide and pyridine functionalities within a single molecule opens up numerous avenues for interdisciplinary research. The structural and electronic properties of these groups are central to advancements in several fields:

Medicinal Chemistry : Pyridine derivatives are explored for a wide range of therapeutic applications, including antibacterial, anticancer, and cardiovascular agents. nih.govresearchgate.net The ability to fine-tune the electronic properties and substitution patterns of the pyridine ring allows chemists to optimize a compound's efficacy and metabolic stability. nih.gov The amide group is a ubiquitous feature in pharmaceuticals, contributing to structural rigidity and forming key interactions with biological receptors. The integration of both motifs in 3-Amino-3-(5-bromopyridin-2-YL)propanamide makes it a promising starting point for drug discovery programs.

Supramolecular Chemistry : Both pyridine and amide groups are exemplary functional groups for directing the self-assembly of molecules into well-defined, higher-order structures. The pyridine nitrogen can coordinate with metal ions to form metallo-supramolecular assemblies, while the amide group is a robust hydrogen bond donor and acceptor. This dual functionality allows for the design of complex architectures like molecular cages, polymers, and gels with applications in catalysis, sensing, and materials science.

Materials Science : Pyridine-containing polymers and materials often exhibit unique optical and electronic properties. nih.gov The incorporation of amide linkages can enhance thermal stability and mechanical strength through strong intermolecular hydrogen bonding. Molecules like this compound could potentially be used as monomers or functional building blocks for the development of novel functional materials, such as conductive polymers or porous frameworks for gas storage.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN3O |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

3-amino-3-(5-bromopyridin-2-yl)propanamide |

InChI |

InChI=1S/C8H10BrN3O/c9-5-1-2-7(12-4-5)6(10)3-8(11)13/h1-2,4,6H,3,10H2,(H2,11,13) |

InChI Key |

QXQCHWXJBXWEQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 5 Bromopyridin 2 Yl Propanamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Amino-3-(5-bromopyridin-2-YL)propanamide reveals several logical disconnections that lead to simpler and more readily available starting materials. The primary disconnection points are the amide bond and the carbon-carbon bond connecting the pyridine (B92270) ring to the propanamide backbone.

Scheme 1: Retrosynthetic Analysis of this compound

Image depicting the retrosynthetic disconnection of the target molecule into key synthons and their corresponding synthetic equivalents.

One strategic disconnection is the amide bond, which simplifies the molecule into 3-amino-3-(5-bromopyridin-2-yl)propanoic acid and ammonia or a protected amine equivalent. This approach is advantageous as amide bond formation is a well-established and reliable transformation in organic synthesis.

Another key disconnection can be made at the C-C bond between the pyridine ring and the chiral center. This leads to a 5-bromopyridin-2-yl organometallic reagent and a suitable three-carbon electrophile bearing the amino and amide functionalities. This strategy allows for the late-stage introduction of the pyridine moiety.

A more convergent approach involves the disconnection of the C-C bond adjacent to the carbonyl group. This retrosynthetic step would lead to a 5-bromopyridin-2-ylmethanamine derivative and a two-carbon acylating agent.

Approaches to the 3-Amino-Propanamide Scaffold Formation

The construction of the 3-amino-propanamide scaffold is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including standard amide bond formation and more advanced stereoselective approaches to control the chirality of the final compound.

The formation of the amide bond in this compound can be accomplished through several reliable methods. One of the most common approaches involves the coupling of a carboxylic acid with an amine using a coupling agent. In this case, 3-amino-3-(5-bromopyridin-2-yl)propanoic acid would be reacted with ammonia or a protected amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which can then react readily with ammonia to form the desired amide. This method is often high-yielding but may require protection of the amino group in the starting material to prevent side reactions.

The direct reaction of a carboxylic acid and an amine to form an amide is also possible, although it typically requires high temperatures and is therefore less commonly used for complex molecules that may be sensitive to heat. libretexts.org

| Amide Formation Method | Reagents | Advantages | Disadvantages |

| Coupling Agent | Carboxylic acid, amine, DCC or EDC | Mild reaction conditions, high yields | By-product removal can be challenging |

| Acid Chloride | Acid chloride, amine | High reactivity, high yields | Requires an extra step to form the acid chloride, may require protecting groups |

| Direct Reaction | Carboxylic acid, amine | Atom economical | Requires harsh conditions (high temperature) |

This table summarizes common amide bond formation strategies applicable to the synthesis of this compound.

The stereochemistry of the chiral center at the 3-position of the propanamide scaffold is crucial for the biological activity of many pharmaceutical compounds. Therefore, the development of stereoselective synthetic pathways is of significant importance. Several strategies can be employed to introduce the desired stereochemistry.

One approach is the use of a chiral auxiliary. An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions to build the propanamide scaffold will then proceed with high diastereoselectivity. The chiral auxiliary can then be removed to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, such as those based on transition metals like rhodium or ruthenium, can be used to catalyze reactions that create the chiral center with high enantioselectivity. For example, the asymmetric hydrogenation of a suitable enamine precursor could be a viable route.

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. A racemic mixture of the target compound or a precursor can be treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

| Stereoselective Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | High diastereoselectivity, but requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | High enantioselectivity, atom economical. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. |

This table outlines various stereoselective methods for the synthesis of chiral this compound.

Synthesis and Functionalization of 5-Bromopyridin-2-yl Building Blocks

The introduction of a bromine atom at the 5-position of the pyridine ring can be achieved through electrophilic aromatic substitution. The reactivity of the pyridine ring towards electrophiles is lower than that of benzene, and the position of substitution is influenced by the directing effects of existing substituents and the reaction conditions.

For the synthesis of 5-bromopyridin-2-yl building blocks, a common starting material is 2-aminopyridine. The amino group is an activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Bromination of 2-aminopyridine can be achieved using various brominating agents such as bromine in acetic acid or N-bromosuccinimide (NBS). researchgate.netresearchgate.netijssst.info The reaction conditions can be optimized to favor the formation of 2-amino-5-bromopyridine. researchgate.netheteroletters.org

Direct bromination of pyridine itself is also possible but often requires harsh conditions and can lead to a mixture of products. The use of a Lewis acid catalyst can facilitate the reaction.

| Bromination Reaction | Substrate | Brominating Agent | Typical Conditions | Major Product |

| Electrophilic Bromination | 2-Aminopyridine | Br₂ in Acetic Acid or NBS | Room temperature or slightly elevated temperature | 2-Amino-5-bromopyridine researchgate.netheteroletters.org |

| Diazotization-Bromination | 2-Aminopyridine | HBr, Br₂, NaNO₂ | Low temperature (0 °C) | 2-Bromopyridine orgsyn.orggoogle.com |

| Direct Bromination | Pyridine | Br₂ | High temperature, gas phase or with oleum | 3-Bromopyridine and 3,5-dibromopyridine |

This table details common bromination reactions of pyridine and its derivatives relevant to the synthesis of the target compound.

The amino group on the pyridine ring can be introduced or manipulated through various synthetic transformations. As mentioned previously, 2-aminopyridine is a readily available starting material. The amino group can be protected, for example as an acetamide, to modulate its reactivity and directing effects during subsequent reactions. mdpi.com

The Sandmeyer reaction provides a method for converting an amino group into other functionalities via a diazonium salt intermediate. For instance, 2-amino-5-bromopyridine can be converted to 2,5-dibromopyridine through a Sandmeyer-type reaction. heteroletters.org

Furthermore, nucleophilic aromatic substitution can be used to introduce an amino group onto a pyridine ring that is substituted with a good leaving group, such as a halogen. However, this reaction is generally more facile on pyridine rings that are activated by electron-withdrawing groups.

The manipulation of these functional groups allows for the synthesis of a variety of 5-bromopyridin-2-yl building blocks that can be used in the construction of this compound. For example, 5-bromo-2-pyridinecarboxaldehyde can be synthesized and then converted to the corresponding amine via reductive amination, providing a key intermediate for the synthesis of the target molecule. chemicalbook.comchemicalbook.comchemimpex.comcymitquimica.com

Reactivity and Advanced Derivatization of 3 Amino 3 5 Bromopyridin 2 Yl Propanamide

Chemical Transformations at the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents. Standard transformations such as acylation, alkylation, and reductive amination can be employed to modify this functionality.

Acylation: The amine group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse acyl moieties.

Alkylation: Direct alkylation with alkyl halides can be achieved, though it may sometimes lead to over-alkylation. researchgate.netrsc.org A more controlled method for introducing alkyl groups is reductive amination.

Reductive Amination: This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgacsgcipr.org This method is highly efficient for creating substituted amines and avoids the issue of multiple alkylations often seen with direct alkylation. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comchemistrysteps.com

| Reaction Type | Reagent | Product Structure | Description |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-[1-(5-bromopyridin-2-yl)-3-oxo-3-aminopropyl]acetamide | Forms a stable acetyl amide derivative. |

| Alkylation | Methyl Iodide (CH₃I) / Base | 3-(Methylamino)-3-(5-bromopyridin-2-yl)propanamide | Introduces a methyl group to the amine. Potential for di-alkylation exists. |

| Reductive Amination | Acetone (CH₃COCH₃), NaBH(OAc)₃ | 3-(Isopropylamino)-3-(5-bromopyridin-2-yl)propanamide | Forms a secondary amine by reacting with a ketone. acsgcipr.orgmasterorganicchemistry.com |

| Reductive Amination | Benzaldehyde (C₆H₅CHO), NaBH₃CN | 3-(Benzylamino)-3-(5-bromopyridin-2-yl)propanamide | Introduces a benzyl (B1604629) group via reaction with an aldehyde. chemistrysteps.comnih.gov |

Reactions at the Amide Linkage and Carboxamide Group

The primary carboxamide group offers another site for chemical modification, primarily through hydrolysis or dehydration reactions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. This transformation is useful for converting the amide into a different functional group or for introducing a site for further conjugation, for example, through esterification or further amide coupling reactions.

Dehydration: A key transformation of the primary amide is its dehydration to form a nitrile (-C≡N). This reaction significantly alters the electronic and steric properties of the molecule. Various modern dehydration reagents can accomplish this conversion under mild conditions. For instance, reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent are effective. Palladium-catalyzed dehydration using dichloroacetonitrile (B150184) as a water acceptor also provides an efficient method under mild, aqueous conditions. organic-chemistry.org The resulting nicotinonitrile scaffold is an essential structure in medicinal chemistry. ekb.eg

| Reaction Type | Reagent/Conditions | Product | Description |

|---|---|---|---|

| Hydrolysis | HCl (aq) or NaOH (aq), Heat | 3-Amino-3-(5-bromopyridin-2-yl)propanoic acid | Converts the amide to a carboxylic acid. |

| Dehydration | Phosphorus oxychloride (POCl₃) | 3-Amino-3-(5-bromopyridin-2-yl)propanenitrile | Forms a nitrile functional group. |

| Dehydration | Propylphosphonic anhydride (T3P®) | 3-Amino-3-(5-bromopyridin-2-yl)propanenitrile | An efficient and mild reagent for converting amides to nitriles. organic-chemistry.org |

Functionalization and Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the pyridine (B92270) ring is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis for constructing complex aromatic systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. organic-chemistry.orglibretexts.org It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 5-position of the pyridine ring. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgchemeurope.comacsgcipr.org This provides direct access to a wide range of N-arylated derivatives. organic-chemistry.org

Sonogashira Coupling: A palladium and copper co-catalyzed reaction that couples the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This is one of the most effective methods for synthesizing aryl-alkyne structures. scirp.orglibretexts.org

Heck Reaction: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org It is a powerful tool for the vinylation of aryl halides. mdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Example (from Phenyl coupling partner) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) | 3-Amino-3-(5-phenylpyridin-2-yl)propanamide |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, Ligand, NaOtBu | C(sp²)-N | 3-Amino-3-[5-(phenylamino)pyridin-2-yl]propanamide |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) | 3-Amino-3-[5-(phenylethynyl)pyridin-2-yl]propanamide |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) | 3-Amino-3-[5-((E)-2-phenylvinyl)pyridin-2-yl]propanamide |

Pyridine Nitrogen Reactivity and Complexation Studies

The nitrogen atom of the pyridine ring retains basic and nucleophilic character, allowing for specific chemical transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org The formation of the N-oxide has significant electronic consequences; it deactivates the ring towards electrophilic attack by protonation but activates the positions ortho and para to the nitrogen (C2, C4, C6) for nucleophilic substitution. Furthermore, N-oxidation can sterically direct reactions at other positions on the molecule. wikipedia.org

Complexation: As a Lewis base, the pyridine nitrogen can coordinate to metal centers, acting as a ligand to form coordination complexes. This property can be exploited in the design of metal-based catalysts or functional materials. The complexation ability depends on the steric hindrance and electronic properties of the pyridine ring, which are influenced by the substituents.

| Reaction Type | Reagent | Product | Significance |

|---|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3-Amino-3-(5-bromo-1-oxido-pyridin-1-ium-2-yl)propanamide | Alters the electronic properties of the pyridine ring and enables further functionalization. wikipedia.orgarkat-usa.org |

| Metal Complexation | Metal salts (e.g., PdCl₂, Cu(OAc)₂) | Metal complex of the parent molecule | Forms coordination compounds; can influence catalytic activity or be used for materials science applications. |

Strategies for Novel Derivative Synthesis

The orthogonal reactivity of the different functional groups on 3-Amino-3-(5-bromopyridin-2-YL)propanamide allows for the development of complex, multi-step synthetic strategies to generate libraries of novel compounds. By carefully selecting reagents and reaction conditions, each site can be addressed selectively.

For example, a synthetic route could begin with a Suzuki coupling to replace the bromine atom with a new aryl group. researchgate.net Subsequently, the primary amine could be functionalized via reductive amination to introduce a substituted alkyl chain. Finally, the amide could be dehydrated to a nitrile, yielding a highly derivatized molecule with significantly different properties from the starting material. Such strategies are central to drug discovery, where the systematic modification of a core scaffold is used to optimize biological activity and pharmacokinetic properties. mdpi.com The chromenopyridine scaffold, for instance, is considered a "privileged structure" in drug design due to its wide range of biological activities. mdpi.com

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst, Base | 3-Amino-3-[5-(4-methoxyphenyl)pyridin-2-yl]propanamide |

| 2 | Reductive Amination | Cyclopentanone, NaBH(OAc)₃ | 3-(Cyclopentylamino)-3-[5-(4-methoxyphenyl)pyridin-2-yl]propanamide |

| 3 | Dehydration | Trifluoroacetic anhydride (TFAA) | 3-(Cyclopentylamino)-3-[5-(4-methoxyphenyl)pyridin-2-yl]propanenitrile |

This systematic approach to derivatization highlights the value of this compound as a versatile platform for creating diverse molecular structures.

Advanced Spectroscopic and Structural Characterization of 3 Amino 3 5 Bromopyridin 2 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum for 3-Amino-3-(5-bromopyridin-2-YL)propanamide is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at the C4 position would likely appear as a doublet of doublets due to coupling with the C3 and C6 protons. The C3 and C6 protons would also exhibit distinct splitting patterns. The chiral methine proton (CH-NH₂) is expected to resonate as a multiplet, coupled to the adjacent methylene (B1212753) protons. The diastereotopic methylene protons (-CH₂-C=O) would likely appear as a complex multiplet. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing a unique signal for each carbon atom in a different electronic environment. Key signals would include the carbonyl carbon of the amide group at the most downfield position (typically ~170-175 ppm), followed by the carbons of the bromopyridine ring. The carbon bearing the bromine atom (C5) and the carbon adjacent to the nitrogen (C2 and C6) would have their chemical shifts significantly influenced by these heteroatoms. The chiral methine carbon and the methylene carbon would resonate in the aliphatic region of the spectrum.

2D NMR Techniques: To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methine proton and the adjacent methylene protons, as well as couplings between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| Pyridine CH (aromatic) | 7.5 - 8.5 | 120 - 155 | Correlations to other ring carbons/protons |

| Methine CH (chiral center) | 4.0 - 5.0 | 50 - 60 | Correlations to pyridine C's, Methylene C, Carbonyl C |

| Methylene CH₂ | 2.5 - 3.5 | 35 - 45 | Correlations to Methine C, Carbonyl C |

| Amine NH₂ | 1.5 - 3.5 (broad) | N/A | |

| Amide CONH₂ | 7.0 - 8.0 (broad) | N/A | |

| Carbonyl C=O | N/A | 170 - 175 | Correlations from Methylene H's |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₀BrN₃O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2)⁺.

Electron impact (EI) ionization would induce fragmentation, providing valuable structural clues. The fragmentation pattern would likely involve characteristic losses of functional groups. Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, leading to the formation of a stable pyridyl-containing cation.

Loss of the amide group: Fragmentation involving the loss of CONH₂ (44 Da).

Cleavage of the propanamide side chain: Various cleavages along the side chain can occur.

Fragmentation of the pyridine ring: At higher energies, the bromopyridine ring itself can fragment.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Description of Loss | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

| [C₈H₁₀BrN₃O]⁺ | Molecular Ion | 259 / 261 |

| [C₈H₈BrN₂]⁺ | Loss of H₂N-C=O | 214 / 216 |

| [C₆H₅BrN]⁺ | Cleavage at chiral center | 172 / 174 |

| [C₅H₃BrN]⁺ | Bromopyridine radical cation | 157 / 159 |

| [C₂H₅N₂O]⁺ | Propanamide fragment | 73 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and primary amide groups would appear in the region of 3100-3500 cm⁻¹. The primary amide typically shows two bands (symmetric and asymmetric stretching), as does the primary amine. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong, sharp absorption band around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears near 1600-1640 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretch would appear in the fingerprint region, typically at lower wavenumbers (500-650 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amide (R-CONH₂) | N-H Stretch | 3100 - 3400 (two bands) | Medium |

| Carbonyl (Amide) | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium-Variable |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Bromoalkane | C-Br Stretch | 500 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound are the bromopyridine ring and the amide carbonyl group.

The bromopyridine ring is expected to exhibit strong absorptions corresponding to π → π* transitions, similar to those seen in pyridine itself (which has absorptions around 200 nm and 250 nm). The presence of the bromine and amino-propanamide substituents would likely cause a bathochromic (red) shift in these absorption maxima (λ_max). The carbonyl group of the amide will exhibit a weak n → π* transition at a longer wavelength, which may be obscured by the more intense π → π* transitions of the aromatic ring. The solvent used for analysis can also influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of precise structural information, including:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center, if a single enantiomer crystallizes.

Crystal Packing: Detailed insights into the arrangement of molecules within the crystal lattice. This would reveal intermolecular interactions, such as hydrogen bonding networks involving the amine and amide N-H protons as donors and the amide carbonyl oxygen and pyridine nitrogen as acceptors. These interactions are crucial for understanding the solid-state properties of the compound.

As of now, publicly accessible crystallographic data for this specific compound is not available. Such an analysis would be a critical step in its complete structural characterization.

Lack of Publicly Available Research Data for this compound

A comprehensive search for theoretical and computational chemistry investigations into the compound this compound has yielded no specific research findings. As a result, the generation of a detailed scientific article based on the provided outline is not possible at this time.

Extensive searches for scholarly articles, papers, and entries in computational chemistry databases have found no publications that specifically detail the quantum chemical calculations, molecular geometry, electronic structure, vibrational frequency analysis, thermodynamic parameters, intermolecular interactions, or advanced computational modeling of this compound.

While general principles and methodologies of computational chemistry, such as Density Functional Theory (DFT) and Ab Initio methods, are well-documented, applying these concepts to the specified molecule without actual research data would be speculative and would not meet the requirements for a scientifically accurate and informative article. The strict adherence to the provided outline, which necessitates detailed research findings and data tables, cannot be fulfilled without available scientific literature on this particular compound.

The absence of such data prevents a thorough discussion of the following key areas as requested in the user's outline:

Theoretical and Computational Chemistry Investigations of 3 Amino 3 5 Bromopyridin 2 Yl Propanamide

Advanced Computational Modeling Approaches:No records of advanced modeling for this molecule are present in the searched literature.

Without dedicated research on 3-Amino-3-(5-bromopyridin-2-YL)propanamide, any attempt to generate the requested article would lack the necessary factual basis and would not be a true representation of scientific inquiry into this compound. Therefore, in the interest of maintaining scientific accuracy and adhering to the user's instructions, the article cannot be produced.

Applications and Broader Impact in Organic Synthesis and Material Science

Strategic Intermediate in Complex Molecule Synthesis

The true value of 3-Amino-3-(5-bromopyridin-2-yl)propanamide in organic synthesis lies in its capacity to act as a versatile scaffold. The presence of distinct functional groups—a primary amine, an amide, and an aryl bromide—allows for sequential and chemoselective modifications. This multifunctionality is highly prized in the synthesis of complex molecules, particularly in medicinal chemistry and natural product synthesis.

The bromopyridine moiety is especially significant. The bromine atom serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. Prominent examples include the Suzuki-Miyaura reaction for forming carbon-carbon bonds with arylboronic acids, the Buchwald-Hartwig amination for creating carbon-nitrogen bonds, and the Sonogashira coupling for introducing alkyne fragments. mdpi.comheteroletters.org These reactions enable the straightforward attachment of diverse substituents to the pyridine (B92270) core, dramatically increasing molecular complexity. For instance, the Suzuki cross-coupling reaction is a well-established method for creating biaryl compounds from bromopyridine precursors. mdpi.com

Furthermore, the primary amine and the amide group offer additional sites for derivatization. The amine can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions. This dual reactivity allows chemists to build out from the propanamide side chain, creating intricate structures with precise control over stereochemistry, especially when using enantiomerically pure starting material. The stereocontrolled synthesis of complex heterocyclic amino esters and amides often relies on such well-defined chiral intermediates. researchgate.net

Table 1: Potential Cross-Coupling Reactions at the Bromopyridine Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄ |

| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amine) | Pd(OAc)₂ / BINAP |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) | PdCl₂(PPh₃)₂ / CuI |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ |

| Stille | Organostannane | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |

| Goldberg | Amide | C-N (Aryl-Amide) | CuI / 1,10-Phenanthroline |

Development of Novel Heterocyclic Systems and Analogs

Heterocyclic compounds are foundational to medicinal chemistry and pharmacology. nih.gov this compound is an excellent precursor for the synthesis of novel heterocyclic systems and analogs. The inherent reactivity of its functional groups can be harnessed to construct new rings through intramolecular or intermolecular cyclization reactions.

For example, the primary amine and the amide nitrogen can act as nucleophiles. Under appropriate conditions, they can react with electrophilic reagents to form new rings fused to the existing structure or as part of a larger macrocycle. The synthesis of triazinoquinazolinones and other fused heterocyclic systems often begins with amino-amide precursors that undergo condensation and cyclization steps. nih.gov Similarly, derivatives of 3-aminopropanamide (B1594134) can be used to synthesize complex heterocyclic structures like 1,2,4-triazoles. nih.gov

The bromopyridine unit also plays a crucial role. After a cross-coupling reaction to introduce a new functional group, this new group can then participate in a cyclization reaction. For instance, coupling an ortho-amino aniline (B41778) derivative via Buchwald-Hartwig amination could be followed by an intramolecular cyclization to form a benzodiazepine-type structure. This step-wise approach allows for the construction of complex, polycyclic aromatic systems that would be difficult to assemble otherwise. The synthesis of novel thieno[2-3-b]pyridines, for example, often involves the cyclization of suitably functionalized pyridine precursors. mdpi.com

The development of analogs is another key application. By systematically modifying each part of the molecule—substituting the bromine via coupling reactions, acylating the amine, or altering the amide—a library of related compounds can be generated. This is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. nih.gov

Role in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound makes it an attractive candidate for the design of specialized ligands for transition metal catalysis and coordination chemistry. Effective ligands are crucial for controlling the reactivity and selectivity of metal catalysts. Pyridine-based ligands are widely used due to their stability and strong coordination to a variety of metals. mdpi.com

The pyridine nitrogen atom in the molecule is a classic Lewis base, capable of coordinating to a metal center. The primary amine and the carbonyl oxygen of the amide group can also act as coordination sites, potentially allowing the molecule to function as a bidentate or even tridentate ligand. This chelation effect can lead to the formation of stable, well-defined metal complexes with enhanced catalytic activity.

Furthermore, the bromine atom allows for the synthesis of more complex ligand architectures. Using a cross-coupling reaction, a second coordinating group, such as a phosphine, another pyridine, or an imidazole, can be attached at the 5-position of the pyridine ring. This creates a highly modular approach to ligand synthesis, where the electronic and steric properties of the ligand can be finely tuned by varying the coupled substituent. This tunability is a key principle in modern ligand design for optimizing catalytic processes. The design of amino-3,5-dicyanopyridines as ligands for biological receptors highlights how modifications to the pyridine scaffold can precisely control binding affinity and selectivity. mdpi.comnih.gov

Table 2: Potential Coordination Sites and Ligand Properties

| Functional Group | Potential Coordination Site | Ligand Type (Potential) | Role in Complex |

| Pyridine Nitrogen | N (Lewis Base) | Monodentate, Bidentate | Directs reactivity, stabilizes metal center |

| Primary Amine | N (Lewis Base) | Bidentate (with N or O) | Forms chelate ring, influences stereochemistry |

| Amide Carbonyl | O (Lewis Base) | Bidentate (with N) | Forms chelate ring, modifies electronic properties |

| Bromine Atom | - | Synthetic Handle | Allows for modular ligand modification via cross-coupling |

Exploitation in Advanced Functional Materials (e.g., Polymers, Coatings)

The unique chemical handles on this compound provide opportunities for its incorporation into advanced functional materials. The development of functional polymers, for instance, often involves the use of monomers with specific chemical functionalities that impart desired properties to the final material. bohrium.com

The bromopyridine group is particularly suited for polymerization reactions. It can be converted into a vinyl group via a Heck or Stille coupling, and the resulting styrenic monomer could then be polymerized. Alternatively, the bromine itself can participate in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers. Such polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the pyridine unit can influence the material's electronic properties and stability. Polyfunctional pyridines are known precursors in the synthesis of polymers and liquid crystals. heteroletters.org

The primary amine and amide groups also offer routes for incorporation into polymers like polyamides or polyimides through condensation with carboxylic acids or their derivatives. These groups also increase the polarity of the molecule, which could be useful for enhancing adhesion in coatings or for modifying the surface properties of materials. The ability to form hydrogen bonds via the amine and amide groups can influence the mechanical properties and self-assembly of the resulting polymers. Functional polymers with reactive pendant groups are valuable in biomedical applications for creating hydrogels or bioconjugates. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-3-(5-bromopyridin-2-yl)propanamide to improve yield and purity?

Methodological approaches include:

- Reaction condition optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor nucleophilic substitution at the 5-bromopyridine moiety. Evidence from bromopyridine derivatives suggests that polar aprotic solvents enhance reactivity .

- Catalyst screening : Testing palladium-based catalysts for potential coupling reactions involving the bromine substituent, as seen in analogous bromopyridine functionalization .

- Purification : Using preparative HPLC or recrystallization in ethanol/water mixtures to isolate the product from unreacted starting materials (e.g., 3-Amino-5-bromopyridine, CAS 13535-01-8) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm the presence of the pyridine ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the propanamide backbone (amide NH at δ 6.5–7.0 ppm). --HMBC can verify amino-pyridine connectivity .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] at ~258.03 Da) and detect bromine isotope patterns .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .

Q. How can researchers assess the compound’s stability under typical laboratory storage conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks, monitoring degradation via HPLC. Bromopyridines are sensitive to hydrolysis, so anhydrous storage at –20°C is recommended .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

- Orthogonal assay validation : Replicate activity assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls). For example, discrepancies in IC values may arise from solvent-DMSO interactions .

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm the compound’s stereochemistry, as racemization during synthesis could alter bioactivity .

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

- DFT calculations : Model the bromopyridine moiety’s electrophilicity to predict sites for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Compare with experimental data from brominated analogs .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro testing. Fluoropyridine derivatives have shown utility in docking studies for ligand-receptor binding .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies?

- Crystallographic studies : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to assess self-assembly potential. COF-like frameworks (e.g., boronate esters) could template ordered structures .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions to identify concentration-dependent assembly behavior .

Q. What methodologies are suitable for investigating the compound’s metabolic stability in vitro?

- Liver microsome assays : Incubate with human or rodent microsomes, quantify parent compound degradation via LC-MS/MS. Bromine substituents may influence cytochrome P450 interactions .

- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates formed during metabolic oxidation .

Methodological Considerations

- Synthetic challenges : The bromine atom’s steric and electronic effects may hinder amide bond formation. Mitigate this by using coupling agents like HATU or DCC .

- Data interpretation : Cross-reference spectral data with structurally similar compounds (e.g., 2-Bromo-3-phenylpropanamide, CAS 56348-67-5) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.